molecular formula C8H5BrN2S B1391847 2-Bromo-4-(pyridin-3-yl)thiazole CAS No. 886370-95-2

2-Bromo-4-(pyridin-3-yl)thiazole

Cat. No. B1391847
M. Wt: 241.11 g/mol
InChI Key: ITEDZSJFELWCCO-UHFFFAOYSA-N
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Description

“2-Bromo-4-(pyridin-3-yl)thiazole” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-(pyridin-3-yl)thiazole” can be found in various databases. For instance, the NIST Chemistry WebBook provides a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-4-(pyridin-3-yl)thiazole” can be found in various databases. For instance, the PubChem database provides information on the structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, and supplier lists .

Scientific Research Applications

  • Synthesis and Biological Activity :

    • Pyridine hydrazyl thiazole metal complexes have been synthesized and shown to possess significant antibacterial and antitumor activity. The specificity of some compounds for certain bacteria or cancer cell lines implies potential pharmaceutical applications (Zou et al., 2020).
    • Another study highlights the synthesis of zinc(II) complexes with pyridine thiazole derivatives, which exhibited enhanced antimicrobial and antitumor activities compared to free ligands (Zou et al., 2020).
  • Antimicrobial and Anticancer Properties :

    • Research on functionalized 2-(pyrrolidin-1-yl)thiazole frameworks indicates their potential as antibacterial and antimycobacterial agents (Belveren et al., 2017).
    • Novel pyridine-thiazole hybrid molecules have been developed with high antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer agents (Ivasechko et al., 2022).
  • Chemical Synthesis and Application :

    • A study describes a method for synthesizing 2-(2-Pyridyl)-2H-azirines, including 2-(thiazol-2-yl)-2H-azirines, which could be used for further chemical applications (Agafonova et al., 2021).
    • Another research focuses on 4-(pyridin-2-yl)thiazol-2-yl thioglycosides as ligands for oligosaccharide synthesis, indicating their utility in synthetic chemistry (Pornsuriyasak et al., 2008).

Safety And Hazards

The safety and hazards of “2-Bromo-4-(pyridin-3-yl)thiazole” can be found in various databases. For instance, the Sigma-Aldrich database provides safety information, including hazard statements and precautionary statements .

properties

IUPAC Name

2-bromo-4-pyridin-3-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2S/c9-8-11-7(5-12-8)6-2-1-3-10-4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEDZSJFELWCCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677941
Record name 3-(2-Bromo-1,3-thiazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(pyridin-3-yl)thiazole

CAS RN

886370-95-2
Record name 3-(2-Bromo-4-thiazolyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886370-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Bromo-1,3-thiazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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